Intrinsic Water Solubility
cis-Pinonic acid exhibits an intrinsic aqueous solubility (S₀) of 0.043 mmol·dm⁻³, approximately 14% lower than that of the closely related cis-norpinonic acid (0.05 mmol·dm⁻³), both being monocarboxylic α-pinene oxidation products [1]. As a class, monocarboxylic pinonic and norpinonic acids are markedly less soluble than their dicarboxylic counterparts (cis-pinic and cis-norpinic acids), which directly impacts their extraction efficiency from aerosol filters and their distribution between aqueous droplet and gas phases.
| Evidence Dimension | Intrinsic aqueous solubility (S₀) at 298 K |
|---|---|
| Target Compound Data | 0.043 mmol·dm⁻³ (cis-pinonic acid) |
| Comparator Or Baseline | 0.05 mmol·dm⁻³ (cis-norpinic acid) |
| Quantified Difference | 14% lower solubility (pinonic vs. norpinonic) |
| Conditions | Dynamic solid-liquid phase equilibria method, aqueous solution, 298 K, pH-profile solubility determination |
Why This Matters
Lower intrinsic solubility directly reduces aqueous extraction yields from atmospheric particulate matter and must be accounted for when selecting extraction solvents or calibrating analytical recovery.
- [1] Kołodziejczyk, A.; Pyrcz, P.; Błaziak, K.; Pobudkowska, A.; Sarang, K.; Szmigielski, R. Physicochemical Properties of Pinic, Pinonic, Norpinic, and Norpinonic Acids as Relevant α-Pinene Oxidation Products. J. Phys. Chem. B 2019, 123 (39), 8261–8267. View Source
